molecular formula C7H8O4S B012314 Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate CAS No. 19813-55-9

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate

Cat. No.: B012314
CAS No.: 19813-55-9
M. Wt: 188.2 g/mol
InChI Key: JWVGLUKLEKSZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chloramphenicol succinate sodium involves the esterification of chloramphenicol with succinic anhydride. The reaction is typically catalyzed by an organic amine such as pyridine and carried out in a solvent like acetone . The molar ratio of succinic anhydride to chloramphenicol is maintained at 1:1.2, and the reaction is controlled at specific temperatures and times to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the preparation of chloramphenicol succinate sodium follows similar principles but on a larger scale. The process involves the use of large reactors where the esterification reaction is carried out under controlled conditions. The product is then refined to achieve the desired purity levels .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3-hydroxy-5-methoxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-10-5-3-4(8)6(12-5)7(9)11-2/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVGLUKLEKSZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(S1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384585
Record name Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19813-55-9
Record name Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.